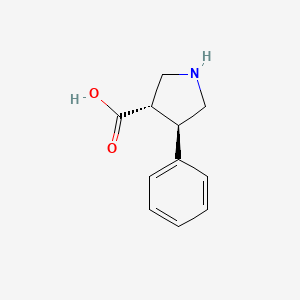

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid

描述

属性

IUPAC Name |

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJDGOQYFKHEJR-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376074 | |

| Record name | (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049984-33-9 | |

| Record name | (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Description

- The asymmetric hydrogenation of 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid derivatives is a widely used approach to obtain enantiomerically pure pyrrolidine carboxylic acids.

- The reaction is typically carried out in lower aliphatic alcohol solvents, with methanol being the most preferred due to its polarity and ability to dissolve both catalyst and substrate.

- Catalysts used are often ruthenium-based complexes, such as [Ru(OAc)2] with chiral ligands, which facilitate enantioselective hydrogen addition under moderate conditions (e.g., 30 °C, 40 bar H2 pressure).

- The process yields the desired (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid with enantiomeric excess (ee) often exceeding 99.9%, and purity above 98%.

Typical Procedure and Conditions

| Parameter | Details |

|---|---|

| Solvent | Methanol (MeOH) |

| Catalyst | Ruthenium complex with chiral ligand |

| Temperature | 20–30 °C |

| Hydrogen Pressure | 40 bar |

| Reaction Time | 18–20 hours |

| Substrate Concentration | ~0.1–0.2 M |

| Work-up | Alkaline extraction, acid precipitation |

- After hydrogenation, the reaction mixture is basified to separate the catalyst by extraction with organic solvents.

- The product is then precipitated at its isoelectric point by acidification, filtered, washed, and dried to yield a white solid with high purity and enantiomeric excess.

Chemical Synthesis via Pyrrolidine Ring Construction

Starting Materials and Key Reagents

- Phenylacetic acid derivatives or substituted phenylpropynoic acid esters are common starting points.

- Trifluoroacetic acid and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine are used as reagents to facilitate ring closure and functional group transformations.

- Sodium hydroxide (NaOH) aqueous solutions are employed for hydrolysis and neutralization steps.

Reaction Sequence

- The phenyl-substituted pyrrolidine ring is constructed via cyclization reactions involving halogenated aryl precursors and pyrrolidine intermediates.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures for extended periods (up to 72 hours) to ensure complete conversion.

- Post-reaction, the mixture is concentrated, extracted, and the product is isolated by acidification and filtration.

Example Reaction Conditions

| Step | Conditions |

|---|---|

| Cyclization | Room temperature, 18–72 hours, CH2Cl2 solvent |

| Acidification | 3M HCl aqueous solution, pH ~2.5–6.5 |

| Precipitation | Stirring overnight at room temperature |

| Purification | Washing with water and ethanol, vacuum drying |

Enantiomeric Purity and Yield

- The described methods typically achieve yields ranging from 58% to over 99%, depending on scale and optimization.

- Enantiomeric excess is consistently reported above 99%, often reaching >99.9% ee, which is critical for pharmaceutical applications.

- Purity levels after crystallization and washing exceed 98%, suitable for further synthetic use or direct application.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Solvent | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-based chiral catalyst, H2 | Methanol | 30 °C, 40 bar H2, 18–20 h | 88–99 | >99.9% | High stereoselectivity, scalable |

| Cyclization from Phenylpropynoic Acid | Trifluoroacetic acid, NaOH, amines | CH2Cl2, dioxane | RT, 18–72 h | 58–75 | >98% | Multi-step, requires purification |

| Extraction and Precipitation | Acid/base work-up | Various | pH adjustment, stirring | — | — | Used for isolation and purification |

Research Findings and Industrial Relevance

- The asymmetric hydrogenation method is favored industrially due to its mild conditions, high yield, and excellent enantiomeric purity, reducing the need for extensive purification.

- The process is adaptable to continuous flow reactors, enhancing scalability and reproducibility.

- The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting central nervous system disorders, making the preparation method critical for drug development pipelines.

- Research emphasizes the importance of solvent choice, catalyst loading, and reaction time to optimize both yield and stereoselectivity.

化学反应分析

Types of Reactions: (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or amines .

科学研究应用

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.

Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

作用机制

The mechanism of action of (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry of the compound allows it to fit into the active sites of enzymes, influencing their activity and function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of metabolic processes .

相似化合物的比较

Key Properties :

- Molecular Formula: C₁₁H₁₃NO₂ (free acid); C₁₁H₁₄ClNO₂ (hydrochloride salt)

- Molecular Weight : 227.69 (hydrochloride salt)

- CAS Numbers : 1049984-33-9 (free acid); 1049755-65-8 (hydrochloride)

- Storage : Stable under inert atmosphere at room temperature .

Comparison with Similar Compounds

The structural and functional versatility of pyrrolidine-3-carboxylic acid derivatives is evident in their substituent variations. Below is a detailed comparison of (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid with analogs differing in aromatic substituents, nitrogen-protecting groups, and biological activity.

Fluorophenyl Derivatives

Substitution of the phenyl ring with fluorine atoms modulates electronic properties and metabolic stability:

Synthetic Notes: Fluorinated analogs are synthesized via similar nitrile anion cyclization routes but require fluorinated starting materials, which may increase production costs .

Trifluoromethyl-Substituted Analogs

Introduction of a trifluoromethyl group significantly alters steric and electronic profiles:

Biological Relevance : The CF₃ group enhances binding to hydrophobic pockets in enzymes, making this analog a candidate for kinase inhibitors .

tert-Butyl-Protected Derivatives

Protection of the pyrrolidine nitrogen with a tert-butyl group improves pharmacokinetic properties:

Synthetic Advantage : Achieves 71% overall yield via a five-step chromatography-free process, demonstrating industrial scalability .

Ureido-Substituted Analogs

Ureido groups introduce hydrogen-bonding capabilities, critical for target engagement:

Limitations : Lower yields (49–68%) and variable purity (16–99%) highlight synthetic challenges in ureido functionalization .

Thiazole- and Thiazolidine-Fused Derivatives

Complex heterocyclic substituents correlate with antimicrobial activity:

Mechanistic Insight : Molecular docking studies reveal hydrogen bonding with AgrC residues (e.g., Tyr-49, Asp-55), critical for antimicrobial efficacy .

生物活性

(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 193.23 g/mol

- CAS Number : 1049755-65-8

- Stereochemistry : The (3S,4R) configuration is crucial for its biological interactions and efficacy.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's stereochemistry allows it to effectively bind to the active sites of these targets, influencing their activity. Key mechanisms include:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, blocking their function .

- Receptor Modulation : It may modulate receptor signaling pathways, affecting various physiological processes .

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

- Antinociceptive Effects : Studies indicate that this compound exhibits pain-relieving properties through interactions with opioid receptors, which are critical in pain modulation.

- Antidepressant-like Properties : The compound has been investigated for its potential to alleviate symptoms of depression, possibly through similar receptor interactions as those seen in analgesic effects.

- Metabolic Regulation : It may influence metabolic pathways by modulating enzyme activity involved in metabolic processes.

Table 1: Summary of Biological Activities

Case Study Examples

-

Study on Antinociceptive Effects :

- A study evaluated the antinociceptive effects of this compound in rodent models. Results indicated a significant reduction in pain responses when administered at specific dosages, suggesting a strong interaction with opioid receptors.

-

Investigation into Antidepressant Properties :

- Another study focused on the antidepressant-like effects of this compound using behavioral assays in mice. The findings suggested that the compound could enhance mood-related behaviors, supporting its potential as a therapeutic agent for depression.

常见问题

Basic: What are the common synthetic routes for (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid, and how are stereochemical outcomes controlled?

The synthesis typically involves multi-step organic reactions with chiral starting materials or auxiliaries to ensure stereochemical fidelity. For example, a robust method utilizes aziridinium ion intermediates , where stereospecific chlorination and nitrile anion cyclization yield the desired (3S,4R) configuration . Protecting groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are employed to prevent side reactions during carboxylate functionalization . Reaction conditions (e.g., solvent polarity, temperature) are optimized to enhance enantiomeric excess (>95% ee) and yield (>80%) .

Basic: What purification techniques are recommended for isolating this compound with high enantiopurity?

Chromatography-free methods, such as recrystallization from ethanol/water mixtures, are effective for isolating the compound in crystalline form . For derivatives with polar functional groups (e.g., Fmoc-protected analogs), reverse-phase HPLC with a C18 column and acetonitrile/water gradients can achieve >99% purity . Monitoring via chiral GC or HPLC with β-cyclodextrin columns ensures enantiopurity .

Advanced: How can researchers resolve contradictory data regarding the compound’s bioactivity in different assay systems?

Systematic replication under standardized conditions (e.g., pH, temperature, cell lines) is critical. For example, discrepancies in receptor binding affinity may arise from solvent-induced conformational changes or assay interference from residual protecting groups. Cross-validation using orthogonal techniques (e.g., surface plasmon resonance, isothermal titration calorimetry) paired with structural analysis (X-ray or NMR) can clarify mechanisms .

Advanced: What advanced spectroscopic methods are used to confirm the stereochemistry of this compound?

- X-ray crystallography : Resolves bond angles and distances, confirming the (3S,4R) configuration .

- NOESY NMR : Correlates spatial proximity of protons (e.g., pyrrolidine ring vs. phenyl group) to validate stereochemistry .

- Vibrational circular dichroism (VCD) : Detects subtle conformational differences in chiral centers .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the carboxylic acid group . Lyophilized forms are stable for >2 years, while solutions in DMSO should be aliquoted to avoid freeze-thaw degradation .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding pockets in enzymes or receptors. For example, the phenyl group may engage in π-π stacking with aromatic residues in kinase active sites . MD simulations (AMBER, GROMACS) assess binding stability over time, while QM/MM calculations evaluate electronic interactions at the catalytic site .

Basic: What analytical techniques are used for characterizing the compound’s purity and identity?

- NMR (¹H, ¹³C) : Assigns proton and carbon environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₃NO₂, [M+H]⁺ = 192.1024) .

- FTIR : Identifies carboxylate C=O stretching (~1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced: How does the compound’s stereochemistry influence its pharmacokinetic properties?

The (3S,4R) configuration affects membrane permeability and metabolic stability. For instance, the trans-pyrrolidine ring enhances rigidity, reducing CYP450-mediated oxidation compared to cis-isomers. Pharmacokinetic studies in rodents show a t₁/₂ of ~4 hours and bioavailability >50% due to efficient passive diffusion .

Basic: What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to minimize inhalation of fine powders .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can structural modifications enhance the compound’s pharmacological profile?

- Substitution at the phenyl ring : Introducing electron-withdrawing groups (e.g., -F, -Cl) improves target affinity (e.g., IC₅₀ reduced from 10 µM to 0.5 µM in kinase inhibition assays) .

- Prodrug strategies : Esterification of the carboxylate enhances oral absorption (e.g., ethyl ester prodrug increases Cmax by 3-fold in plasma) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。